molecular formula C52H34 B13154215 9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene

9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene

Cat. No.: B13154215
M. Wt: 658.8 g/mol
InChI Key: VISIQMYKSMFEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its intricate structure, which includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction often requires palladium catalysts and bases such as potassium carbonate, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce halogenated anthracenes .

Scientific Research Applications

9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, it may participate in electron transfer reactions, influencing redox states within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

Molecular Formula

C52H34

Molecular Weight

658.8 g/mol

IUPAC Name

9-(3-naphthalen-1-ylphenyl)-10-[4-(4-naphthalen-2-ylphenyl)phenyl]anthracene

InChI

InChI=1S/C52H34/c1-2-13-41-33-42(32-29-35(41)11-1)38-25-23-36(24-26-38)37-27-30-40(31-28-37)51-47-18-5-7-20-49(47)52(50-21-8-6-19-48(50)51)44-16-9-15-43(34-44)46-22-10-14-39-12-3-4-17-45(39)46/h1-34H

InChI Key

VISIQMYKSMFEKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.